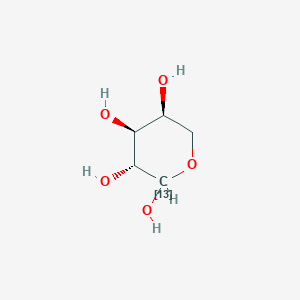
L-Arabinopyranose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arabinopyranose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Arabinopyranose. This compound is primarily used in scientific research as a tracer for quantitation during drug development and other biochemical studies. The incorporation of carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinopyranose-13C-1 typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arabinopyranose. The reaction conditions often involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose or other suitable precursors. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound. The production is carried out under stringent quality control to ensure the consistency and reliability of the isotope labeling .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arabinopyranose-13C-1 undergoes various chemical reactions, including:
Oxidation: Conversion to L-Arabinonic acid.
Reduction: Formation of L-Arabinitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: L-Arabinonic acid.
Reduction: L-Arabinitol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-Arabinopyranose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sugars in biological systems.
Medicine: Utilized in drug development to understand the pharmacokinetics and metabolic pathways of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for quality control and process optimization.
Mécanisme D'action
The mechanism of action of L-Arabinopyranose-13C-1 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and transformation of L-Arabinopyranose .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arabinopyranose: The non-labeled form of the compound.
L-Arabinofuranose: Another form of L-Arabinose with a different ring structure.
D-Arabinopyranose: The D-isomer of L-Arabinopyranose.
Uniqueness
L-Arabinopyranose-13C-1 is unique due to the incorporation of the carbon-13 isotope, which allows for detailed isotopic labeling studies. This makes it a valuable tool in scientific research for tracing and quantifying biochemical processes .
Propriétés
IUPAC Name |
(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-RBNZQLHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![D-[UL-13C6]glucose](/img/structure/B8084181.png)


